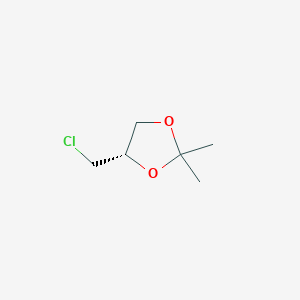

(S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane

Description

Properties

IUPAC Name |

(4S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO2/c1-6(2)8-4-5(3-7)9-6/h5H,3-4H2,1-2H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNPOTXLWPZOESZ-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@H](O1)CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60456-22-6 | |

| Record name | 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060456226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-4-CLOROMETIL-2,2-DIMETIL-1,3-DIOSSOLANO | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(CHLOROMETHYL)-2,2-DIMETHYL-1,3-DIOXOLANE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JY2T4W3YAN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to (S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane

For: Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane is a chiral building block of significant interest in the pharmaceutical and chemical industries.[1] As a derivative of glycerol, it possesses a stereocenter, making it a valuable precursor for the enantioselective synthesis of complex molecules. Its structure combines a protected diol in the form of a stable 1,3-dioxolane ring with a reactive chloromethyl group. This functional handle allows for a wide range of chemical modifications, primarily through nucleophilic substitution reactions, establishing it as a versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and relevant experimental procedures.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid under standard conditions.[2][3] It is a chiral molecule, and its properties can be distinguished from its racemic and (R)-enantiomer counterparts.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (4S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane[4] |

| Synonyms | (S)-(-)-4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane, (S)-3-chloro-1,2-propanediol acetonide[4] |

| CAS Number | 60456-22-6[4][5][6][7] |

| Molecular Formula | C₆H₁₁ClO₂[4][7][8] |

| InChI Key | BNPOTXLWPZOESZ-RXMQYKEDSA-N[4][9] |

| SMILES | CC1(OC--INVALID-LINK--CCl)C[4] |

Physicochemical Data

| Property | Value |

| Molecular Weight | 150.60 g/mol [4][7][8][10] |

| Appearance | Colorless liquid[11] |

| Density | 1.103 g/mL at 25 °C[9] |

| Boiling Point | 63 °C at 37 mmHg[9][12] |

| Flash Point | 51 °C[11] |

| Refractive Index | n20/D 1.434[9][13] |

| Specific Optical Activity | [α]₂₄/D -42.1° (neat)[9] |

Synthesis and Reactivity

Synthesis

The most common and direct synthesis of 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane involves the ketalization of 3-chloro-1,2-propanediol with acetone.[2][3] This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid, to facilitate the formation of the five-membered dioxolane ring. The use of the (S)-enantiomer of 3-chloro-1,2-propanediol ensures the synthesis of the desired (S)-product.

Caption: General synthesis workflow for this compound.

Chemical Reactivity

The primary site of reactivity is the chloromethyl group. The chlorine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This allows for the introduction of a wide variety of functional groups, which is a cornerstone of its utility in multi-step synthesis.

Applications in Drug Development

This dioxolane derivative is a crucial intermediate in the synthesis of numerous pharmaceuticals, most notably the triazole class of antifungal agents.[14]

Intermediate for Triazole Antifungals

Clinically important antifungal drugs such as itraconazole and posaconazole feature a dioxolane ring in their structure.[14] This moiety is critical for binding to the active site of the fungal cytochrome P450 enzyme 14α-demethylase.[14] The enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of this enzyme disrupts membrane integrity and leads to fungal cell death. This compound serves as a key building block for constructing the side chains of these complex APIs.

Caption: Mechanism of action for triazole antifungals derived from the dioxolane intermediate.

Experimental Protocols

Protocol: Synthesis of a Dioxolane-Triazole Intermediate

This protocol is adapted from established methodologies for the synthesis of itraconazole precursors and illustrates the use of this compound in a key nucleophilic substitution step.[14]

Reaction: Coupling of the dioxolane intermediate with a phenolic triazole core.

Materials:

-

4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)-2-(sec-butyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (1.0 eq)

-

This compound (1.2 eq)

-

Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a stirred solution of the hydroxyphenyl-triazolone precursor (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

-

Stir the resulting mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide nucleophile.

-

Add a solution of this compound (1.2 eq) in anhydrous DMF dropwise to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C.

-

Monitor the reaction progress by a suitable method, such as thin-layer chromatography (TLC).

-

Upon completion (typically 12-24 hours), cool the mixture to room temperature.

-

Proceed with standard aqueous workup and purification (e.g., extraction and column chromatography) to isolate the desired product.

Caption: Experimental workflow for the synthesis of a key pharmaceutical intermediate.

Safety and Handling

This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment.

GHS Hazard Classification

| Hazard Class | Category | Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapour[4][6] |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[4][6] |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage[4][6] |

| Skin Irritation | Category 2 | H315: Causes skin irritation[5][6] |

Safe Handling and Storage

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood.[11] Avoid all personal contact, including inhalation of vapours.[11] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6] Keep away from heat, sparks, open flames, and other ignition sources.[6][11] Use non-sparking tools and take precautionary measures against static discharge.[6][11]

-

Storage: Store in a cool, dry, well-ventilated area in tightly closed containers.[6][11] Store locked up and away from incompatible materials.[5][11] The recommended storage temperature is often 2-8°C.[3]

Conclusion

This compound is a high-value chiral intermediate with well-defined chemical properties and reactivity. Its primary utility lies in providing a stereochemically defined building block for the synthesis of complex organic molecules. For professionals in drug development, its role in the creation of potent antifungal agents underscores its importance. Proper understanding of its synthesis, reactivity, and handling procedures is essential for its safe and effective use in research and manufacturing.

References

- 1. benchchem.com [benchchem.com]

- 2. 4-(CHLOROMETHYL)-2,2-DIMETHYL-1,3-DIOXOLANE | 4362-40-7 [chemicalbook.com]

- 3. 4-(CHLOROMETHYL)-2,2-DIMETHYL-1,3-DIOXOLANE Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. (4S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane | C6H11ClO2 | CID 6930483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemicalbook.com [chemicalbook.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. (S)-(−)-4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane (98%) - Amerigo Scientific [amerigoscientific.com]

- 8. 1,3-Dioxolane, 4-(chloromethyl)-2,2-dimethyl- [webbook.nist.gov]

- 9. (S)-(-)-4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane 98 60456-22-6 [sigmaaldrich.com]

- 10. capotchem.com [capotchem.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. (R)-(+)-4-CHLOROMETHYL-2,2-DIMETHYL-1,3-DIOXOLANE | 57044-24-3 [chemicalbook.com]

- 13. 4-クロロメチル-2,2-ジメチル-1,3-ジオキソラン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to (S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane, a chiral derivative of solketal, is a versatile building block in modern organic synthesis. Its unique trifunctional nature—comprising a stereocenter, a reactive chloromethyl group, and a stable isopropylidene-protected diol—makes it a valuable intermediate in the stereoselective synthesis of complex molecules. This guide provides a comprehensive overview of its structure, stereochemistry, physicochemical properties, and a detailed protocol for its synthesis, intended to support advanced research and development activities in the pharmaceutical and agrochemical industries.

Chemical Structure and Stereochemistry

This compound possesses a five-membered 1,3-dioxolane ring structure. This core is substituted with two methyl groups at the C2 position, forming a gem-dimethyl group characteristic of an isopropylidene ketal, and a chloromethyl group at the C4 position.

The key structural feature is the chiral center at the C4 carbon of the dioxolane ring. The "(S)" designation in its name denotes the specific spatial arrangement of the substituents around this stereocenter, as defined by the Cahn-Ingold-Prelog (CIP) priority rules. The chloromethyl group provides a reactive site for nucleophilic substitution, enabling the introduction of a wide array of functional groups. The dioxolane ring serves as a robust protecting group for a 1,2-diol, which can be readily removed under acidic conditions.

The molecule's IUPAC name is (4S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane.[1] It is the (S)-enantiomer and is levorotatory, often indicated by a (-) sign in its name.[2]

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Data

The compound is a clear, colorless to light yellow liquid.[3] Its key properties are summarized in the table below. Spectroscopic data, including FT-IR and Raman spectra, are available in public databases for structural confirmation.[1]

| Property | Value | Reference(s) |

| CAS Number | 60456-22-6 | [1][2] |

| Molecular Formula | C₆H₁₁ClO₂ | [1][2] |

| Molecular Weight | 150.60 g/mol | [1][2] |

| Density | 1.103 g/mL at 25 °C | [2] |

| Boiling Point | 63 °C at 37 mmHg (lit.) 156-158 °C (lit.) | [2][4] |

| Refractive Index (n20/D) | 1.434 (lit.) | [2][4] |

| Specific Optical Rotation | [α]20/D = -40 to -46° (neat) [α]24/D = -42.1° (neat) | [2][5] |

| Flash Point | 51 °C (123.8 °F) - closed cup | [2] |

| SMILES String | CC1(C)OC--INVALID-LINK--O1 | [2][6] |

| InChI Key | BNPOTXLWPZOESZ-RXMQYKEDSA-N | [2] |

Experimental Protocols: Synthesis

The primary route for synthesizing this compound is the acid-catalyzed ketalization of (S)-3-chloro-1,2-propanediol with acetone.[3] The reaction is driven to completion by the azeotropic removal of water.

General Synthesis Workflow

Caption: General workflow for the synthesis of the target compound.

Detailed Laboratory Procedure

This protocol is a generalized procedure based on established methods for synthesizing analogous 1,3-dioxolanes.[2]

Materials:

-

(S)-3-chloro-1,2-propanediol (1.0 mol equivalent)

-

Acetone (1.2 mol equivalent)

-

p-Toluenesulfonic acid (p-TSA) monohydrate (catalytic amount, e.g., 0.01 mol equivalent)

-

Toluene (as solvent)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirring

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add (S)-3-chloro-1,2-propanediol, acetone, and toluene.

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid to the mixture.

-

Azeotropic Dehydration: Heat the reaction mixture to reflux. The water generated during the ketalization is removed azeotropically with toluene and collected in the Dean-Stark trap.

-

Monitoring: Monitor the reaction's progress by observing the amount of water collected. The reaction is considered complete when the theoretical amount of water has been separated (typically 2-5 hours).

-

Work-up: Once complete, allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Subsequently, wash the organic layer with brine.

-

Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the toluene solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by vacuum distillation to yield pure this compound.

Applications in Synthesis

This compound is a crucial intermediate for synthesizing a variety of chiral compounds. The chloromethyl group is readily displaced by nucleophiles, allowing for the construction of more complex chiral molecules used in the development of pharmaceuticals and agrochemicals. It is a key starting material for producing chiral glyceraldehyde derivatives and other C3 synthons.

Safety and Handling

The compound is classified as a flammable liquid and is toxic if swallowed. It can cause serious eye damage.[1][2] Appropriate personal protective equipment (PPE), including safety goggles, face shields, and chemical-resistant gloves, must be worn.[2] All manipulations should be performed in a well-ventilated fume hood. Store in a cool, dry place away from ignition sources.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. Solketal - Wikipedia [en.wikipedia.org]

- 6. A facile approach for the synthesis of solketal, a fuel additive, from biowaste glycerol using transition metal-based solid acid catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05455E [pubs.rsc.org]

Technical Guide: (S)-(-)-4-Chloromethyl-2,2-dimethyl-1,3-dioxolane (CAS 60456-22-6)

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-(-)-4-Chloromethyl-2,2-dimethyl-1,3-dioxolane, with CAS number 60456-22-6, is a versatile chiral building block extensively utilized in organic synthesis. Its stereodefined center and the presence of a reactive chloromethyl group make it a valuable intermediate in the preparation of a wide range of complex molecules, particularly in the field of pharmaceutical development. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic and purification protocols, and its applications as a key intermediate in the synthesis of biologically active compounds. While this compound is primarily valued for its role as a synthetic precursor, this guide will also briefly touch upon the known biological activities of the broader class of dioxolane derivatives to provide a contextual framework.

Chemical and Physical Properties

(S)-(-)-4-Chloromethyl-2,2-dimethyl-1,3-dioxolane is a colorless to pale yellow liquid.[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | (4S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane | [2] |

| Synonyms | (S)-3-Chloro-1,2-propanediol acetonide, (S)-(-)-Solketal chloride | [3] |

| Molecular Formula | C₆H₁₁ClO₂ | [2] |

| Molecular Weight | 150.60 g/mol | [4] |

| Density | 1.103 g/mL at 25 °C | [1] |

| Boiling Point | 63 °C at 37 mmHg | [4] |

| Refractive Index (n20/D) | 1.434 | [1] |

| Specific Optical Activity ([α]24/D) | -42.1° (neat) | [4] |

| Solubility | Soluble in Chloroform, Ethyl Acetate | [1] |

| Flash Point | 123 °F | [1] |

Synthesis and Purification

The most common method for the synthesis of (S)-(-)-4-Chloromethyl-2,2-dimethyl-1,3-dioxolane is the ketalization of (S)-3-chloro-1,2-propanediol with acetone, typically in the presence of an acid catalyst.

Experimental Protocol: Synthesis

Materials:

-

(S)-3-chloro-1,2-propanediol

-

Acetone (anhydrous)

-

p-Toluenesulfonic acid (p-TSA) or other suitable acid catalyst

-

Toluene

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Set up a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

-

To the flask, add (S)-3-chloro-1,2-propanediol, a molar excess of anhydrous acetone, and a catalytic amount of p-toluenesulfonic acid in toluene.

-

Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the reaction.

-

Allow the reaction mixture to cool to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

Experimental Protocol: Purification

The crude product can be purified by vacuum distillation to yield the pure (S)-(-)-4-Chloromethyl-2,2-dimethyl-1,3-dioxolane.

Procedure:

-

Assemble a vacuum distillation apparatus.

-

Transfer the crude product to the distillation flask.

-

Heat the flask gently under reduced pressure.

-

Collect the fraction that distills at the appropriate boiling point and pressure (e.g., 63 °C at 37 mmHg).

Spectroscopic Data

-

¹H NMR: Expected signals would include singlets for the two methyl groups on the dioxolane ring, and multiplets for the protons on the chloromethyl group and the dioxolane ring backbone.

-

¹³C NMR: Expected signals would include those for the two methyl carbons, the quaternary carbon of the ketal, the carbons of the dioxolane ring, and the chloromethyl carbon.

-

IR Spectroscopy: Characteristic peaks would be observed for C-H stretching, C-O stretching of the ether and ketal groups, and C-Cl stretching.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns. The NIST WebBook provides a mass spectrum for the racemic mixture (CAS 4362-40-7).

Applications in Drug Development and Organic Synthesis

The primary utility of (S)-(-)-4-Chloromethyl-2,2-dimethyl-1,3-dioxolane lies in its role as a chiral synthon. The dioxolane moiety serves as a protecting group for a 1,2-diol, and the chloromethyl group is a versatile handle for introducing various functionalities via nucleophilic substitution.

Intermediate for Triazole Antifungal Agents

This compound is a potential intermediate in the synthesis of triazole antifungal agents, such as itraconazole and posaconazole.[5] The synthesis involves the nucleophilic displacement of the chloride by a phenolic triazole derivative.

Synthesis of Biologically Active Amine Derivatives

The chloromethyl group can be readily displaced by amines to generate a variety of chiral amino alcohol derivatives, which are important scaffolds in many biologically active molecules.

Precursor for Anticancer Agents

Derivatives of (S)-(-)-4-Chloromethyl-2,2-dimethyl-1,3-dioxolane have been utilized in the synthesis of novel 4-anilinoquinazoline derivatives, which have shown promising in vitro anticancer activity.[6]

Biological Activity Context

There is a lack of publicly available data on the intrinsic biological activity, mechanism of action, or associated signaling pathways for (S)-(-)-4-Chloromethyl-2,2-dimethyl-1,3-dioxolane itself. Its primary role is that of a synthetic intermediate. However, the broader class of dioxolane-containing molecules has been shown to exhibit a range of biological activities.

-

Antibacterial and Antifungal Activity: Several studies have reported that various substituted 1,3-dioxolanes possess significant antibacterial and antifungal properties.[7][8]

-

Thromboxane A2 Receptor Antagonists: Certain 4-methyl-3,5-dioxane derivatives have been identified as potent thromboxane A2 receptor antagonists, suggesting potential applications in cardiovascular diseases.[9]

-

Anticancer Properties: As mentioned, the dioxolane moiety is a feature in some classes of anticancer agents.[6]

It is important to emphasize that these activities are associated with more complex molecules containing the dioxolane ring system and not the title compound itself. The biological profile of any derivative of (S)-(-)-4-Chloromethyl-2,2-dimethyl-1,3-dioxolane would be determined by the nature of the substituents introduced.

Safety Information

(S)-(-)-4-Chloromethyl-2,2-dimethyl-1,3-dioxolane is a flammable liquid and is toxic if swallowed.[1] It can cause serious eye damage.[10] It is essential to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(S)-(-)-4-Chloromethyl-2,2-dimethyl-1,3-dioxolane is a valuable and widely used chiral building block in organic synthesis. Its utility is primarily derived from its stereochemistry and the reactivity of the chloromethyl group, which allows for its incorporation into a diverse array of more complex molecules, including promising pharmaceutical candidates. While the compound itself is not known to possess significant biological activity, it serves as a crucial starting material for the synthesis of biologically active compounds. This guide has provided an overview of its properties, synthesis, and applications to aid researchers in its effective and safe utilization in their research and development endeavors.

References

- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 2. cris.bgu.ac.il [cris.bgu.ac.il]

- 3. 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane | C6H11ClO2 | CID 20374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (R)-(+)-2,2-DIMETHYL-1,3-DIOXOLANE-4-CARBOXYLIC ACID METHYL ESTER(52373-72-5) 13C NMR spectrum [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. Buy 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane | 4362-40-7 [smolecule.com]

- 7. Synthesis and biological activity of new 1,3-dioxolanes as potential antibacterial and antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and biological activity of 4-methyl-3,5-dioxane derivatives as thromboxane A2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. (4S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane | C6H11ClO2 | CID 6930483 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of (S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane from (S)-3-chloro-1,2-propanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane, a valuable chiral building block in pharmaceutical and fine chemical synthesis. The document details the prevalent synthetic methodologies starting from (S)-3-chloro-1,2-propanediol, presenting key quantitative data, detailed experimental protocols, and visual representations of the chemical pathways and experimental workflows.

Introduction

This compound, also known as (S)-solketal chloride, is a versatile chiral intermediate. The 1,3-dioxolane moiety serves as a protecting group for the diol functionality of (S)-3-chloro-1,2-propanediol, allowing for selective reactions at the chloromethyl group. This guide focuses on the acid-catalyzed ketalization of (S)-3-chloro-1,2-propanediol as the primary route to this compound.

Synthetic Methodologies

The core of the synthesis involves the reaction of the 1,2-diol of (S)-3-chloro-1,2-propanediol with a ketone or a ketone equivalent under acidic conditions to form the cyclic ketal. The two most common methods employ acetone or 2,2-dimethoxypropane as the ketalizing agent.

Acetalization using Acetone

This method is a classic approach where acetone reacts directly with the diol in the presence of an acid catalyst. The equilibrium is driven towards the product by removing the water formed during the reaction, often through azeotropic distillation.

Acetalization using 2,2-Dimethoxypropane

Using 2,2-dimethoxypropane offers an advantage as the reaction byproducts, methanol and acetone, are volatile and can be easily removed. This method often proceeds under milder conditions and can lead to higher yields as it avoids the production of water, which can sometimes lead to side reactions or decomposition of acid-sensitive compounds.

Quantitative Data

A summary of the physical and chemical properties of the key compounds involved in the synthesis is provided below.

Table 1: Physical and Chemical Properties of Reactants and Product

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| (S)-3-chloro-1,2-propanediol | C₃H₇ClO₂ | 110.54 | 213 | 1.322 | 1.480 |

| Acetone | C₃H₆O | 58.08 | 56 | 0.791 | 1.359 |

| 2,2-Dimethoxypropane | C₅H₁₂O₂ | 104.15 | 83 | 0.847 | 1.378 |

| This compound | C₆H₁₁ClO₂ | 150.60 | 156-158 | 1.063 | 1.434 |

Table 2: Summary of Reported Reaction Conditions and Yields

| Ketalizing Agent | Catalyst | Solvent | Reaction Time | Temperature | Yield | Reference |

| Acetone | p-Toluenesulfonic acid | Toluene | 2-4 hours | Reflux | High (not specified) | BenchChem |

| 2,2-Dimethoxypropane | p-Toluenesulfonic acid | 2,2-Dimethoxypropane | 1 hour | Room Temperature | Not specified | R. M. Hann et al. |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Protocol 1: Acetalization using Acetone and p-Toluenesulfonic Acid

This protocol is adapted from established procedures for the synthesis of the dimethyl analog.[1]

Materials:

-

(S)-3-chloro-1,2-propanediol (1.0 mol, 110.54 g)

-

Acetone (1.2 mol, 88.1 mL)

-

p-Toluenesulfonic acid monohydrate (0.01 mol, 1.90 g)

-

Toluene (as solvent)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, add (S)-3-chloro-1,2-propanediol, acetone, and toluene.

-

Add a catalytic amount of p-toluenesulfonic acid to the mixture.

-

Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water has been separated (approximately 2-4 hours).

-

After completion, cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate.[1]

-

Filter the drying agent and remove the toluene solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product by vacuum distillation to yield pure this compound.[1]

Protocol 2: Acetalization using 2,2-Dimethoxypropane

This protocol is based on general procedures for the acetonide protection of diols.

Materials:

-

(S)-3-chloro-1,2-propanediol

-

2,2-Dimethoxypropane (in excess, can be used as solvent)

-

p-Toluenesulfonic acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate solution

-

Dichloromethane (for extraction)

-

Water

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve (S)-3-chloro-1,2-propanediol in an excess of 2,2-dimethoxypropane.

-

Add a catalytic amount of p-toluenesulfonic acid and stir the mixture at room temperature for 1 hour.

-

Pour the reaction mixture into dichloromethane.

-

Wash the organic solution sequentially with water, saturated aqueous sodium bicarbonate solution, and again with water.

-

Dry the organic layer with anhydrous magnesium sulfate, filter, and evaporate the solvent.

-

The crude product can be purified by vacuum distillation.

Mandatory Visualizations

Chemical Reaction Pathway

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

Caption: General experimental workflow for the synthesis and purification.

References

An In-Depth Technical Guide to (S)-Solketal Chloromethyl Derivative for Researchers, Scientists, and Drug Development Professionals

Introduction: (S)-(−)-4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane, a chloromethyl derivative of (S)-solketal, is a versatile chiral building block of significant interest in synthetic organic chemistry. Its unique structural features, combining a protected diol in a chiral environment with a reactive chloromethyl group, make it a valuable intermediate in the asymmetric synthesis of complex molecules, particularly pharmaceuticals. This guide provides a comprehensive overview of its physical properties, a detailed experimental protocol for its synthesis, and its applications in drug development.

Core Physical and Chemical Properties

(S)-(−)-4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane is a colorless liquid at room temperature. Its key physical and chemical properties are summarized in the table below, providing essential data for its handling, application in reactions, and purification.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₁ClO₂ | [1] |

| Molecular Weight | 150.60 g/mol | [1] |

| Appearance | Liquid | [2] |

| Boiling Point | 63 °C at 37 mmHg | [2] |

| Density | 1.103 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.434 | [2] |

| Specific Optical Activity ([α]²⁴/D) | -42.1° (neat) | [2] |

| CAS Number | 60456-22-6 | [1] |

| InChI Key | BNPOTXLWPZOESZ-RXMQYKEDSA-N | [2] |

| SMILES String | CC1(C)OC--INVALID-LINK--O1 | [2] |

Experimental Protocols: Synthesis of (S)-(−)-4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane

The synthesis of (S)-(−)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane is typically achieved from its parent alcohol, (S)-solketal ((S)-(+)-2,2-dimethyl-1,3-dioxolane-4-methanol). A common and effective method involves the conversion of the primary alcohol to a tosylate, followed by nucleophilic substitution with a chloride ion. An alternative direct chlorination can be achieved using reagents like thionyl chloride.

Method 1: Two-Step Synthesis via Tosylation

This procedure involves the tosylation of (S)-solketal followed by displacement of the tosyl group with chloride.

Step 1: Synthesis of (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methyl p-toluenesulfonate

-

To a stirred solution of (S)-solketal (1 equivalent) in anhydrous pyridine at 0 °C, slowly add p-toluenesulfonyl chloride (1.1 equivalents).

-

Allow the reaction mixture to stir at 0 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract with diethyl ether or ethyl acetate.

-

Wash the organic layer sequentially with cold dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate, which can be purified by column chromatography or used directly in the next step.

Step 2: Synthesis of (S)-(−)-4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane

-

Dissolve the crude tosylate from the previous step in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).

-

Add an excess of a chloride salt, such as lithium chloride or sodium chloride (typically 3-5 equivalents).

-

Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC or GC-MS.

-

After cooling to room temperature, remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., diethyl ether).

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent. The crude product is then purified by vacuum distillation to afford the pure (S)-(−)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane.

Method 2: Direct Chlorination using Thionyl Chloride

This method provides a more direct route to the desired product.

-

In a round-bottomed flask equipped with a reflux condenser and a gas trap, dissolve (S)-solketal (1 equivalent) in a suitable anhydrous solvent like dichloromethane or chloroform.

-

Add a base, such as pyridine or triethylamine (1.1 equivalents), to the solution and cool to 0 °C.

-

Slowly add thionyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.[3]

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as indicated by TLC.

-

Cool the reaction mixture and carefully quench with saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

After filtration and removal of the solvent, the crude product is purified by vacuum distillation.

Caption: Synthetic routes to (S)-Solketal Chloromethyl Derivative.

Applications in Drug Development

The primary utility of (S)-(−)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane in drug development lies in its role as a chiral synthon. The stereocenter is derived from a readily available chiral pool starting material, and the chloromethyl group provides a handle for the introduction of various functionalities through nucleophilic substitution.

1. Synthesis of Linezolid:

A prominent example of its application is in the synthesis of the oxazolidinone antibiotic, Linezolid. In one synthetic approach, the key step involves the N-alkylation of 3-fluoro-4-morpholinobenzenamine with (S)-(−)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane. This reaction establishes the crucial stereocenter in the side chain of the drug. Subsequent functional group manipulations, including deprotection of the acetonide and cyclization, lead to the final Linezolid molecule.

2. Synthesis of Triazole Antifungals:

The 1,3-dioxolane moiety is a key structural feature in several triazole antifungal agents. While not always directly incorporating the chloromethyl derivative of solketal, analogous structures are used to construct the core of these drugs. The chloromethyl group allows for the coupling with a triazole-containing aromatic core, forming a key intermediate in the synthesis of these complex antifungal agents.

Caption: Role as a chiral building block in synthesis.

(S)-(−)-4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane is a high-value chiral intermediate with well-defined physical properties. Its synthesis from (S)-solketal is achievable through reliable and scalable methods. Its primary application in the pharmaceutical industry, particularly in the synthesis of antibiotics like Linezolid, underscores its importance for drug development professionals. The methodologies and data presented in this guide offer a solid foundation for its use in research and development settings.

References

(S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane as a chiral building block

An In-Depth Technical Guide to (S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

This compound is a versatile chiral building block crucial in the asymmetric synthesis of numerous active pharmaceutical ingredients (APIs). Its stereodefined center and reactive chloromethyl group, combined with the protective dioxolane moiety, make it an invaluable synthon for introducing chirality and extending carbon chains in complex molecules. This guide provides a comprehensive overview of its properties, synthesis, and key applications, complete with experimental protocols and quantitative data.

Physicochemical and Spectroscopic Properties

This compound is a flammable, colorless to light yellow liquid.[1][2] Its key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₁ClO₂ | [3][4] |

| Molecular Weight | 150.60 g/mol | [3][4] |

| CAS Number | 60456-22-6 | [3][4] |

| IUPAC Name | (4S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane | [3] |

| Synonyms | (S)-(-)-4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane, (S)-Solketal chloride | [4] |

| Density | 1.103 g/mL at 25 °C | [4] |

| Boiling Point | 63 °C at 37 mmHg | [4] |

| Refractive Index (n20/D) | 1.434 | [4] |

| Specific Optical Activity | [α]24/D -42.1° (neat) | [4] |

| Flash Point | 51 °C (123.8 °F) - closed cup | [4] |

Synthesis of this compound

The most common method for synthesizing 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolanes is the acid-catalyzed ketalization of 3-chloropropane-1,2-diol with an appropriate ketone, in this case, acetone.[1] The chiral center is typically derived from an enantiomerically pure starting material, such as (R)-(-)-3-chloro-1,2-propanediol.[5]

General Synthesis Workflow

The synthesis involves the reaction of (R)-3-chloro-1,2-propanediol with acetone in the presence of an acid catalyst, often with azeotropic removal of water to drive the reaction to completion.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is adapted from established procedures for synthesizing analogous dioxolanes.[1][6]

-

Materials:

-

(R)-3-chloro-propane-1,2-diol (1.0 mol)

-

Acetone (1.2 mol)

-

p-Toluenesulfonic acid (p-TsOH) (catalytic amount, e.g., 0.01 mol)

-

Toluene (as solvent)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add (R)-3-chloropropane-1,2-diol, acetone, and toluene.

-

Add a catalytic amount of p-toluenesulfonic acid to the mixture.

-

Heat the mixture to reflux. Water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap.[7]

-

Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water has been separated.[1]

-

After completion, cool the reaction mixture to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.[6]

-

Dry the organic layer over anhydrous sodium sulfate.[6]

-

Filter off the drying agent and remove the toluene solvent under reduced pressure.

-

Purify the resulting crude product by vacuum distillation to yield pure this compound.[1]

-

Applications in Pharmaceutical Synthesis

This compound is a key intermediate for synthesizing important pharmaceuticals, including the antibiotic Linezolid and various beta-blockers.[8][9]

A. Synthesis of Linezolid

Linezolid, an oxazolidinone antibiotic, is effective against multidrug-resistant Gram-positive bacteria. One efficient synthetic route involves the N-alkylation of 3-fluoro-4-morpholinobenzenamine with this compound.

Caption: Key synthetic step for Linezolid using the chiral building block.

Experimental Protocol: N-Alkylation for Linezolid Intermediate

The following protocol describes the key N-alkylation step.

-

Reaction: N-alkylation of 3-fluoro-4-morpholinobenzenamine with this compound.

-

Procedure: A mixture of 3-fluoro-4-morpholinobenzenamine and this compound is reacted to yield the N-alkylated product. This intermediate then undergoes further transformations to form the oxazolidinone ring and subsequent acetylation to yield Linezolid. While the specific conditions for the initial N-alkylation are part of a broader synthetic strategy, this step is crucial for setting the stereochemistry of the final drug.

| Reactant A | Reactant B | Product | Yield | Reference |

| 3-fluoro-4-morpholinobenzenamine | This compound | (R)-N-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-3-fluoro-4-morpholinoaniline | N/A |

Note: Specific yield for this single step is often incorporated into the overall yield of the multi-step synthesis.

B. Synthesis of Beta-Blockers

Chiral synthons like 2,2-dimethyl-1,3-dioxolane-4-methanols are employed in the synthesis of beta-blockers such as (S)-Metoprolol.[8][9] The building block provides the chiral backbone for the propanolamine side chain, which is characteristic of this class of drugs.[10]

The general strategy involves reacting the chiral building block (or a derivative like the corresponding epoxide or tosylate) with a substituted phenol. The resulting intermediate is then reacted with an amine (e.g., isopropylamine) to complete the synthesis.

Caption: General pathway for beta-blocker synthesis from the chiral precursor.

High enantiomeric excesses are typically obtained for the final beta-blocker products when starting with enantiopure building blocks.[8][9]

Safety and Handling

This compound is a hazardous substance requiring careful handling.

-

GHS Hazard Classification:

-

Precautionary Measures:

-

Keep away from heat, sparks, open flames, and other ignition sources.[11]

-

Wear protective gloves, clothing, eye protection, and face protection.[11]

-

IF SWALLOWED: Immediately call a POISON CENTER or doctor.[11]

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]

-

Store in a well-ventilated place. Keep container tightly closed.[11]

-

Conclusion

This compound is a cornerstone chiral building block in modern pharmaceutical synthesis. Its ready availability from the chiral pool and its dual functionality allow for the efficient and stereocontrolled construction of complex molecules. Its successful application in the synthesis of vital medicines like Linezolid and various beta-blockers underscores its significance to the drug development industry. A thorough understanding of its properties, synthesis, and reaction protocols is essential for any researcher or scientist working in the field of medicinal and organic chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. 4-(CHLOROMETHYL)-2,2-DIMETHYL-1,3-DIOXOLANE Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. (4S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane | C6H11ClO2 | CID 6930483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (S)-(−)-4-(Chlormethyl)-2,2-dimethyl-1,3-dioxolan 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 9. researchgate.net [researchgate.net]

- 10. jmedchem.com [jmedchem.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

The Formation of 2,2-Dimethyl-1,3-dioxolane Derivatives: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2,2-dimethyl-1,3-dioxolane ring system is a pivotal structural motif in a myriad of organic compounds, serving as a crucial protecting group for 1,2-diols in complex syntheses and as a chiral building block in the development of pharmaceuticals.[1] Its prevalence in medicinal chemistry is notable, with derivatives forming the backbone of various bioactive molecules.[2] This technical guide provides an in-depth exploration of the mechanism of formation for these valuable derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of the core chemical processes.

Core Mechanism: Acid-Catalyzed Acetalization

The fundamental mechanism for the formation of 2,2-dimethyl-1,3-dioxolane derivatives is the acid-catalyzed acetalization (or ketalization) reaction between a 1,2-diol and acetone. This reversible reaction necessitates the presence of an acid catalyst, which can be either a Brønsted or a Lewis acid, to activate the carbonyl group of acetone for nucleophilic attack by the diol.[3][4]

The reaction proceeds through a series of equilibrium steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of acetone, enhancing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by the Diol: One of the hydroxyl groups of the 1,2-diol acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a hemiacetal intermediate.

-

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the oxygen atoms of the original diol.

-

Formation of an Oxonium Ion and Elimination of Water: The protonated hydroxyl group leaves as a molecule of water, forming a resonance-stabilized oxonium ion. The removal of water is critical to drive the equilibrium towards the formation of the dioxolane product.[3]

-

Intramolecular Cyclization: The remaining hydroxyl group of the diol attacks the electrophilic carbon of the oxonium ion in an intramolecular fashion, leading to the formation of the five-membered 1,3-dioxolane ring.

-

Deprotonation: The final step involves the deprotonation of the resulting oxonium ion to regenerate the acid catalyst and yield the 2,2-dimethyl-1,3-dioxolane derivative.

A generalized signaling pathway for this acid-catalyzed mechanism is depicted below:

Alternative Synthetic Route: From Epoxides and Acetone

An alternative pathway to 2,2-dimethyl-1,3-dioxolane derivatives involves the reaction of an epoxide with acetone, also typically under acidic catalysis. This method is particularly useful for the synthesis of specific substituted dioxolanes. The mechanism involves the activation of the epoxide by the acid catalyst, followed by nucleophilic attack by the carbonyl oxygen of acetone. Subsequent intramolecular rearrangement and ring closure lead to the formation of the dioxolane ring.[5]

Quantitative Analysis of the Formation Reaction

The formation of 2,2-dimethyl-1,3-dioxolane derivatives is an equilibrium-controlled process. The yield of the product is influenced by several factors, including the choice of catalyst, reaction temperature, and the molar ratio of the reactants. The removal of water is a crucial factor in driving the reaction to completion.

Thermodynamic and Kinetic Parameters

A study on the ketalization of glycerol with acetone to produce solketal (2,2-dimethyl-1,3-dioxolane-4-methanol) in the presence of an ion-exchange resin catalyst provides valuable insight into the thermodynamics and kinetics of this reaction. The standard enthalpy of the reaction was determined to be -20.1 ± 1.1 kJ mol⁻¹, and the Gibbs free energy was 1.4 ± 0.3 kJ mol⁻¹. The activation energy for the reaction was calculated to be 23.65 kJ mol⁻¹.[6]

| Thermodynamic/Kinetic Parameter | Value | Reference |

| Standard Enthalpy (ΔH°) | -20.1 ± 1.1 kJ mol⁻¹ | [6] |

| Gibbs Free Energy (ΔG°) | 1.4 ± 0.3 kJ mol⁻¹ | [6] |

| Activation Energy (Ea) | 23.65 kJ mol⁻¹ | [6] |

Table 1: Thermodynamic and Kinetic Data for Solketal Synthesis

Catalyst Performance in Solketal Synthesis

The choice of catalyst significantly impacts the efficiency of the reaction. A comparative study of different commercial heteropolyacids (HPAs) as catalysts for the solvent-free synthesis of solketal from glycerol and acetone highlights the differences in their catalytic activity.[7]

| Catalyst | Glycerol Conversion (%) | Solketal Selectivity (%) | Reaction Time (min) | Reaction Temperature (°C) |

| H₃[PW₁₂O₄₀] (PW₁₂) | 99.2 | 97.0 | 5 | 25 |

| H₃[PMo₁₂O₄₀] (PMo₁₂) | 91.4 | - | - | 25 |

| H₄[SiW₁₂O₄₀] (SiW₁₂) | 90.7 | - | - | 25 |

Table 2: Comparison of Heteropolyacid Catalysts for Solketal Synthesis [7] Conditions: Glycerol/acetone molar ratio of 1:15, catalyst amount 3% based on glycerol weight.

The data clearly indicates that phosphotungstic acid (PW₁₂) is a highly efficient catalyst, achieving near-quantitative conversion with high selectivity in a very short reaction time at room temperature.[7] The catalytic activity follows the order of the acid strength of the HPAs.[7]

Experimental Protocols

A generalized experimental workflow for the synthesis of 2,2-dimethyl-1,3-dioxolane derivatives is presented below. This can be adapted for specific substrates and catalysts.

References

- 1. data.epo.org [data.epo.org]

- 2. CN102558132A - Method for solvent-free green synthesis of 2,2-dimethyl-1,3-dioxolane-4-formaldehyde - Google Patents [patents.google.com]

- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Spectroscopic Data and Characterization of (S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral compound (S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane. This key intermediate in the synthesis of various pharmaceutical agents requires precise analytical characterization to ensure purity and structural integrity. This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data obtained for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.32 | m | 1H | H-4 |

| 4.09 | dd | 1H | H-5a |

| 3.82 | dd | 1H | H-5b |

| 3.60 | d | 2H | -CH₂Cl |

| 1.42 | s | 3H | -CH₃ |

| 1.36 | s | 3H | -CH₃ |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 109.8 | C-2 |

| 76.5 | C-4 |

| 66.9 | C-5 |

| 44.5 | -CH₂Cl |

| 26.8 | -CH₃ |

| 25.4 | -CH₃ |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 3: Infrared (IR) Spectroscopy Peak List

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2988 | Strong | C-H stretch (alkane) |

| 2937 | Medium | C-H stretch (alkane) |

| 2888 | Medium | C-H stretch (alkane) |

| 1458 | Medium | C-H bend (alkane) |

| 1382 | Strong | C-H bend (gem-dimethyl) |

| 1372 | Strong | C-H bend (gem-dimethyl) |

| 1256 | Strong | C-O stretch (dioxolane ring) |

| 1214 | Strong | C-O stretch (dioxolane ring) |

| 1160 | Strong | C-O-C stretch (acetal) |

| 1064 | Strong | C-O stretch |

| 842 | Strong | C-Cl stretch |

Sample Preparation: Neat, thin film

Table 4: Mass Spectrometry (Electron Ionization) Data

| m/z | Relative Intensity (%) | Putative Fragment Assignment |

| 135 | 100 | [M - CH₃]⁺ |

| 101 | 15 | [M - CH₂Cl]⁺ |

| 77 | 10 | [C₄H₅O₂]⁺ |

| 59 | 20 | [C₃H₇O]⁺ |

| 43 | 85 | [C₃H₇]⁺ or [CH₃CO]⁺ |

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: A sample of approximately 10-20 mg of this compound was dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

-

Instrumentation: Spectra were acquired on a Bruker Avance III HD 400 MHz spectrometer equipped with a 5 mm BBFO probe.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 4.09 s

-

Spectral Width: 8278 Hz (20.6 ppm)

-

Temperature: 298 K

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: zgpg30 (proton-decoupled)

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.36 s

-

Spectral Width: 24038 Hz (238 ppm)

-

Temperature: 298 K

-

-

Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy Protocol:

-

Sample Preparation: A single drop of neat this compound was placed directly onto the diamond crystal of the ATR accessory.

-

Instrumentation: The spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer equipped with a UATR accessory.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

-

Data Format: Transmittance

-

-

Data Processing: A background spectrum of the clean, empty ATR crystal was recorded and automatically subtracted from the sample spectrum. The resulting spectrum was then analyzed for peak positions.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:

-

Sample Preparation: A dilute solution of this compound was prepared in dichloromethane (1 mg/mL).

-

Instrumentation: The analysis was performed on an Agilent 7890B GC system coupled to an Agilent 5977A MSD.

-

GC Conditions:

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Split Ratio: 50:1

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Program: Initial temperature of 50 °C held for 2 minutes, then ramped at 10 °C/min to 250 °C and held for 5 minutes.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Range: 40-400 amu

-

-

Data Analysis: The acquired mass spectrum corresponding to the chromatographic peak of the target compound was analyzed to identify the molecular ion and major fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a chiral organic compound like this compound.

An In-depth Technical Guide to (S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane

This technical guide provides a comprehensive overview of (S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane, a versatile chiral building block in organic synthesis. The document details its chemical identity, physicochemical properties, and a representative synthetic protocol. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity

The nomenclature and various identifiers for this compound are crucial for its unambiguous identification in literature and chemical databases.

IUPAC Name: (4S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane.[1]

Synonyms: A variety of synonyms are used to refer to this compound, reflecting its common usage and cataloging in different chemical inventories.[1]

-

(S)-(-)-4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane

-

(S)-3-chloro-1,2-propanediol acetonide

-

(S)-(-)-3-Chloro-1,2-propanediol acetonide

-

(S)-4-Chloromethyl-2,2-dimethyl-1,3-dioxolane

-

1,3-Dioxolane, 4-(chloromethyl)-2,2-dimethyl-, (4S)-

-

(-)-4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in experimental procedures.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁ClO₂ | PubChem[1], Sigma-Aldrich |

| Molecular Weight | 150.60 g/mol | PubChem[1], Sigma-Aldrich |

| CAS Number | 60456-22-6 | PubChem[1], Sigma-Aldrich |

| Appearance | Clear colourless to light yellow liquid | ChemicalBook[2] |

| Density | 1.103 g/mL at 25 °C | Sigma-Aldrich |

| Boiling Point | 63 °C at 37 mmHg | Sigma-Aldrich |

| Refractive Index | n20/D 1.434 | Sigma-Aldrich |

| Flash Point | 51 °C (123.8 °F) - closed cup | Sigma-Aldrich |

| InChI Key | BNPOTXLWPZOESZ-RXMQYKEDSA-N | PubChem[1], Sigma-Aldrich |

| SMILES | CC1(C)OC--INVALID-LINK--O1 | Sigma-Aldrich |

Synthesis Protocol

The synthesis of 4-(chloromethyl)-1,3-dioxolanes is generally achieved through the acid-catalyzed ketalization of 3-chloropropane-1,2-diol with an appropriate ketone.[3] The following protocol details a representative procedure for the synthesis of this compound.

Reaction:

Caption: Synthesis of this compound.

Materials:

-

(S)-3-chloro-propane-1,2-diol

-

Acetone

-

p-Toluenesulfonic acid (catalytic amount)

-

Toluene (solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add (S)-3-chloro-propane-1,2-diol, acetone, and toluene.[3]

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid to the mixture.[3]

-

Azeotropic Dehydration: Heat the mixture to reflux. Water formed during the reaction is removed azeotropically using the Dean-Stark trap. The reaction is monitored by the amount of water collected and is considered complete when the theoretical amount of water has been separated.[3][4]

-

Work-up: After cooling the reaction mixture to room temperature, the organic layer is washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.[3][5]

-

Drying and Solvent Removal: The organic layer is dried over anhydrous sodium sulfate. The drying agent is then filtered off, and the toluene is removed under reduced pressure.[3][5]

-

Purification: The crude product is purified by vacuum distillation to yield pure this compound.[3][5]

Experimental Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

Caption: General workflow for the synthesis of 4-(chloromethyl)-1,3-dioxolanes.[3]

Applications in Synthesis

This compound is a valuable chiral intermediate in organic synthesis. The chloromethyl group provides a reactive site for nucleophilic substitution, allowing for the introduction of various functional groups. The dioxolane moiety serves as a protecting group for the 1,2-diol, which can be deprotected under acidic conditions.[5] This compound and its analogs are utilized in the pharmaceutical industry for the synthesis of complex molecules.[3]

References

Role of (S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane in asymmetric synthesis

An In-depth Technical Guide to the Role of (S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chirality is a critical determinant of biological activity in pharmaceuticals and fine chemicals. The synthesis of enantiomerically pure compounds is, therefore, a cornerstone of modern drug development and chemical manufacturing. This compound, a derivative of (S)-glycerol, has emerged as a versatile and indispensable chiral building block in asymmetric synthesis. This technical guide provides a comprehensive overview of its properties, its fundamental role in transferring stereochemical information, and its application in the synthesis of complex, optically active molecules. Detailed experimental protocols, quantitative data, and process diagrams are presented to offer a practical resource for professionals in the field.

Introduction to Asymmetric Synthesis

Asymmetric synthesis is the process of creating chiral molecules in an enantiomerically enriched form.[1] Since the physiological effects of enantiomers can differ significantly—with one being therapeutic while the other is inactive or even harmful—regulatory bodies worldwide mandate the development of single-enantiomer drugs.[2][3] Key strategies in asymmetric synthesis include the use of chiral catalysts, chiral auxiliaries, and, increasingly, the incorporation of chiral building blocks. A chiral building block is an enantiomerically pure molecule that is incorporated into a larger structure, transferring its stereochemistry to the final product.

This compound: A Profile

This compound, also known as (S)-Solketal chloride, is a chiral synthon derived from the readily available chiral pool. It is valued for its high stereochemical purity, stability, and bifunctional nature.[4][5]

Key Properties:

-

Molecular Formula: C₆H₁₁ClO₂[6]

-

Molecular Weight: 150.60 g/mol [6]

-

Appearance: Colorless liquid[7]

-

Chirality: Contains a single, defined stereocenter at the C4 position of the dioxolane ring.

-

Functionality: It features a reactive chloromethyl group, which is an excellent electrophile for nucleophilic substitution, and a protected diol (the isopropylidene acetal), which is stable under basic and neutral conditions but can be readily deprotected under acidic conditions.[4][8]

The structure combines a stable chiral core with a versatile reactive site, making it an ideal starting material for introducing a chiral C3 unit in a synthetic sequence.

Caption: Logical workflow from the chiral pool to a target molecule.

Core Role in Asymmetric Synthesis

The primary role of this compound is to serve as a chiral electrophile. The stereocenter on the dioxolane ring directs the stereochemical outcome of subsequent reactions, either through substrate control or by being retained in the final product.

Mechanism of Stereochemical Transfer: Nucleophilic Substitution

The most common application involves the Sₙ2 reaction at the chloromethyl group. A nucleophile attacks the carbon bearing the chlorine atom, which is a good leaving group. This reaction proceeds with high fidelity, and because the chiral center is not directly involved in the substitution, its configuration is preserved. This allows for the covalent attachment of a wide variety of side chains without loss of enantiomeric purity.

Caption: Sₙ2 reaction preserving the chiral center.

This strategy is fundamental to synthesizing a variety of chiral compounds, including ethers, esters, amines, and molecules with new carbon-carbon bonds.

Applications in Pharmaceutical and Fine Chemical Synthesis

This building block is a key intermediate in the synthesis of numerous biologically active molecules.[5] Its utility spans antiviral, anticancer, and CNS-active drug candidates.[4]

Examples of Application Areas:

-

β-Blockers: The synthesis of optically active propanolamine-based β-blockers.

-

Antifungal Agents: Used in the synthesis of key intermediates for triazole antifungals like itraconazole, where it helps construct the chiral side chain.[9]

-

Glycerophospholipids: Serves as a precursor for the synthesis of complex lipids with defined stereochemistry.[10]

-

Novel Heterocycles: Acts as a starting material for creating new chiral heterocyclic systems for screening in drug discovery programs.[4]

Experimental Protocols

The following protocols are representative of the key transformations involving this compound and its analogs.

Protocol: Nucleophilic Substitution with a Phenoxide

This protocol, adapted from the synthesis of a key intermediate for triazole antifungals, illustrates the reaction of a dioxolane building block with a phenolic nucleophile.[9]

Objective: To synthesize a chiral aryl ether by reacting a phenolic compound with a 4-(chloromethyl)-dioxolane derivative.

Materials:

-

Phenolic starting material (e.g., 4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)-2-(sec-butyl)-2,4-dihydro-3H-1,2,4-triazol-3-one) (1.0 eq)

-

This compound (or a similar analog like the 2-ethyl version) (1.2 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a stirred solution of the phenolic starting material (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the phenoxide salt.

-

Add a solution of this compound (1.2 eq) in anhydrous DMF dropwise to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

-

After completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography if necessary.

Protocol: Deprotection of the Dioxolane Ring

Objective: To remove the isopropylidene protecting group to reveal the 1,2-diol functionality.[11]

Materials:

-

Dioxolane-protected compound

-

Aqueous acid (e.g., dilute HCl, acetic acid, or p-toluenesulfonic acid in a THF/water mixture)

-

Base for neutralization (e.g., sodium bicarbonate)

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

Dissolve the dioxolane-protected compound in a suitable solvent mixture (e.g., tetrahydrofuran and water).

-

Add a catalytic amount of a strong acid or a stoichiometric amount of a weaker acid.

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the deprotection by TLC until the starting material disappears.

-

Once the reaction is complete, carefully neutralize the acid with a saturated aqueous solution of a weak base like sodium bicarbonate.

-

Extract the diol product with an organic solvent.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the deprotected diol.

Quantitative Data Summary

The efficiency of reactions involving this compound is critical. The following tables summarize representative quantitative data for analogous transformations.

Table 1: Synthesis of Related Dioxolane Structures

| Starting Materials | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Glycerol epichlorohydrin, Formaldehyde | Sulfuric acid, 95-98°C, azeotropic distillation | 4-Chloromethyl-1,3-dioxalane | N/A | [11] |

| 3-chloropropane-1,2-diol, propionaldehyde | p-toluenesulfonic acid, Toluene, reflux | 4-(Chloromethyl)-2-ethyl-1,3-dioxolane | High |[8] |

Table 2: Enantioselectivity in Related Syntheses

| Reaction | Catalyst/Enzyme | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Enantioselective hydrolysis of (R,S)-IPG octanoate | Lipase Amano AK | (S)-IPG ((S)-Solketal) | Up to 97% ee | [10] |

| Rh-catalyzed three-component cascade | Rh₂(S-DOSP)₄ | Chiral 1,3-dioxole | 28% ee |[12] |

Note: IPG (Isopropylideneglycerol) is the alcohol precursor to the title compound.

Conclusion

This compound stands out as a premier chiral building block for asymmetric synthesis. Its structural features—a stable, stereochemically defined core and a selectively reactive functional group—provide a reliable and efficient means to introduce chirality into complex molecules. For researchers and professionals in drug development, mastering the application of this synthon is a key step toward the streamlined and stereocontrolled synthesis of next-generation pharmaceutical agents. Its continued use in both academic research and industrial-scale production underscores its significant and lasting impact on modern organic chemistry.

References

- 1. uwindsor.ca [uwindsor.ca]

- 2. mdpi.com [mdpi.com]

- 3. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. leapchem.com [leapchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. (S)-(−)-4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane (98%) - Amerigo Scientific [amerigoscientific.com]

- 7. 4-Chloromethyl-2,2-dimethyl-1,3-dioxolane 97 4362-40-7 [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Three-component modular synthesis of chiral 1,3-dioxoles via a Rh-catalyzed carbenic olefination cascade - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: (S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

(S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane, a versatile chiral building block, serves as a crucial starting material and intermediate in the stereoselective synthesis of a variety of pharmaceutical compounds. Its rigid dioxolane ring provides a defined stereochemical framework, making it an invaluable synthon for introducing chirality into drug molecules. This document provides detailed application notes and experimental protocols for its use in the synthesis of the antibiotic Linezolid, a key intermediate for the cholesterol-lowering drug Atorvastatin, and in the general synthesis of antiviral nucleoside analogs.

Synthesis of Linezolid

Linezolid is an important oxazolidinone antibiotic used to treat serious infections caused by Gram-positive bacteria. This compound can be utilized in a convergent synthesis of Linezolid through the key step of N-alkylation of an appropriate aniline derivative.

Quantitative Data Summary

| Step No. | Reaction | Reactants | Reagents/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | N-alkylation | 3-fluoro-4-morpholinobenzenamine, this compound | Pyridine | Reflux | Not Specified | Not Reported | |

| 2 | Deprotection & Cyclization | Intermediate from Step 1 | p-Toluenesulfonic acid (PTSA), Methanol; Phosgene or equivalent | Not Specified | Not Specified | Not Reported | |

| 3 | Alternate Route: Amidation from (R)-epichlorohydrin derived intermediate | N-(((S)-2,2-dimethyl-1,3-dioxolan-4-yl)methyl)acetamide | Pyridine, TsCl; 3-fluoro-4-morpholinobenzenamine | Not Specified | Not Specified | 78 | |

| 4 | Alternate Route: Cyclization | N-((R)-3-(3-fluoro-4-morpholinophenylamino)-2-hydroxypropyl) acetamide | Carbonyl diimidazole (CDI) | Room Temp | 20 | 77 | [1] |

| 5 | Alternate Route: Phthalimide displacement | (5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone, Potassium phthalimide | N,N-Dimethylformamide (DMF) | Reflux | 5 | 62 | [1] |